molecular formula C21H23Cl2NO2 B169066 (S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone CAS No. 172734-70-2

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone

Cat. No. B169066
M. Wt: 392.3 g/mol
InChI Key: ZVXIJDOZQZFOAZ-OAQYLSRUSA-N
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Description

Phenolic compounds, which include a wide range of substances with one or more hydroxyl groups attached to one or more aromatic rings, are common in our natural environment . They have characteristic physical properties such as melting and boiling points, solubility in water, pKa and Log P . The influence of activating and deactivating substituents on these properties is also significant .


Synthesis Analysis

The synthesis of aromatic ketones has attracted great consideration in recent decades . The strategy of direct oxidation of Csp3-H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .


Molecular Structure Analysis

The structure of phenolic compounds can be complex, with the carbon-oxygen-hydrogen atoms having an angle of 109°, making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° . The distance of the carbon-oxygen bond in phenol is slightly less than that of methanol .


Chemical Reactions Analysis

Phenolic compounds undergo various chemical reactions. For example, they can undergo oxidation, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and more .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Safety And Hazards

Safety and hazards of phenolic compounds can vary widely. For example, benzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Carcinogenicity Category 1B and Specific target organ toxicity - (repeated exposure) Category 2 .

Future Directions

The synthesis of aromatic ketones, including phenolic compounds, has gained extensive attention in recent years . New insights for water-involving oxidation reactions have been provided, which could be a future direction for the synthesis of these compounds .

properties

IUPAC Name

[(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO2/c22-18-9-8-17(14-19(18)23)21(11-5-13-25)10-4-12-24(15-21)20(26)16-6-2-1-3-7-16/h1-3,6-9,14,25H,4-5,10-13,15H2/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXIJDOZQZFOAZ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609298
Record name [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone

CAS RN

172734-70-2
Record name [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylethylamine(5.7 mL, 3.27 mmol, 5.0 eq) was added to a mixture of camphorsulfonate salt (9) (3.4 g, 6.53 mmol) in CH2Cl2 (21 mL, 0.3 M) and followed by dropwise addition of PhCOCl (0.83 mL, 7.19 mmol, 1.1 eq). The solution was stirred at room temperature for 1 hour. The reacting mixture was diluted with CH2Cl2 (200 mL) and washed with brine, 1 M KHSO4, and saturated NaHCO3 then dried over MgSO4. The concentrated crude oil was purified by flash chromatography (CH2Cl2-MeOH/95:5) to give white solid (2.30 g, 89.8%).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
camphorsulfonate salt
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
89.8%

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